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Compound of Interest

Compound Name: Tri-m-tolyl phosphate

Cat. No.: B031788 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for Tri-
m-tolyl phosphate (TmTP), a prominent organophosphate ester. This document is intended

for researchers, scientists, and professionals in drug development and related fields who

require a detailed understanding of the structural characterization of this molecule using

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction
Tri-m-tolyl phosphate, also known as tri-m-cresyl phosphate, is a member of the triaryl

phosphate ester family. These compounds find widespread application as flame retardants,

plasticizers, and lubricants. The isomeric composition of tricresyl phosphates is crucial as the

toxicity can vary significantly between isomers.[1] Therefore, unambiguous structural

characterization is paramount. Spectroscopic techniques provide the necessary tools for

detailed molecular-level analysis. This guide delves into the fundamental principles and

practical application of NMR, IR, and MS for the definitive identification and characterization of

Tri-m-tolyl phosphate.

Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of Tri-m-tolyl phosphate are

numbered as illustrated in the following diagram.

Caption: Molecular structure of Tri-m-tolyl phosphate with atom numbering for spectral

assignments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Power of Multinuclear NMR
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic

molecules in solution. For organophosphorus compounds like Tri-m-tolyl phosphate, a

multinuclear approach is essential.

¹H NMR provides information on the number and connectivity of protons in the molecule. The

chemical shifts and coupling patterns of the aromatic protons are diagnostic of the

substitution pattern on the tolyl rings.

¹³C NMR reveals the carbon skeleton of the molecule. The number of distinct carbon signals

confirms the symmetry of the molecule, and their chemical shifts indicate the electronic

environment of each carbon atom.

³¹P NMR is particularly informative for organophosphorus compounds. With a natural

abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides a sensitive

probe of the phosphorus atom's chemical environment.[2][3] The chemical shift of the single

phosphorus resonance in Tri-m-tolyl phosphate is characteristic of a phosphate ester.

The choice of a deuterated solvent is critical for solution-state NMR. Deuterated chloroform

(CDCl₃) is a common choice for non-polar to moderately polar organic compounds like Tri-m-
tolyl phosphate due to its excellent dissolving power and the presence of a single solvent

residual peak that is easily identifiable.

Experimental Protocol: NMR Analysis
Sample Preparation:

Accurately weigh approximately 10-20 mg of Tri-m-tolyl phosphate into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to

remove any particulate matter.
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Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number

of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or

more) will be necessary due to the lower natural abundance of ¹³C.

Acquire the proton-decoupled ³¹P NMR spectrum. Typically, fewer scans are needed

compared to ¹³C NMR due to the higher sensitivity of the ³¹P nucleus.[2]

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 Filter into NMR Tube Lock & Shim Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ³¹P Spectrum Fourier Transform Phase & Baseline Correction Spectral Analysis

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis of Tri-m-tolyl phosphate.

Data Presentation and Interpretation
¹H NMR (Proton NMR)
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The ¹H NMR spectrum of Tri-m-tolyl phosphate is characterized by signals in the aromatic

and aliphatic regions.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.4 m 12H
Aromatic Protons (H2,

H4, H5, H6)

~2.3 s 9H Methyl Protons (H7)

Interpretation: The complex multiplet in the aromatic region arises from the overlapping

signals of the four non-equivalent aromatic protons on each of the three tolyl groups. The

integration of this region corresponds to 12 protons. The sharp singlet at approximately 2.3

ppm integrates to 9 protons, confirming the presence of the three equivalent methyl groups.

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon framework.

Chemical Shift (δ, ppm) Assignment

~150 C1 (C-O-P)

~139 C3 (C-CH₃)

~130 C5

~129 C6

~126 C4

~121 C2

~21 C7 (-CH₃)

Interpretation: The spectrum displays seven distinct signals, consistent with the seven

unique carbon environments in the m-tolyl group. The carbon atom directly attached to the

electron-withdrawing phosphate group (C1) is the most downfield-shifted aromatic carbon.
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The methyl carbon (C7) appears in the aliphatic region at a characteristic chemical shift of

around 21 ppm.

³¹P NMR (Phosphorus-31 NMR)

The ³¹P NMR spectrum of Tri-m-tolyl phosphate shows a single resonance.

Chemical Shift (δ, ppm) Multiplicity

~ -17 Singlet

Interpretation: The chemical shift of approximately -17 ppm is characteristic of a triaryl

phosphate ester. The observation of a single peak confirms the presence of only one

phosphorus environment in the molecule.

Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Key Functional
Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups

present in a molecule. For Tri-m-tolyl phosphate, IR spectroscopy is particularly useful for

confirming the presence of the P=O, P-O-C, and C-H bonds. As Tri-m-tolyl phosphate is a

liquid at room temperature, it can be conveniently analyzed as a neat thin film between salt

plates or using an Attenuated Total Reflectance (ATR) accessory.[4][5] ATR-FTIR is often

preferred for its simplicity, as it requires minimal sample preparation.[6]

Experimental Protocol: ATR-FTIR Analysis
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum to remove any contributions from the instrument and ambient

atmosphere.
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Place a small drop of Tri-m-tolyl phosphate onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Sample Preparation Data Acquisition Data Analysis

Clean ATR Crystal Acquire Background Apply Liquid Sample Acquire Sample Spectrum Background Subtraction Peak Picking & Assignment

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR spectroscopic analysis of Tri-m-tolyl phosphate.

Data Presentation and Interpretation
The IR spectrum of Tri-m-tolyl phosphate exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode

~3050 C-H stretch (aromatic)

~2920 C-H stretch (methyl)

~1590, 1480 C=C stretch (aromatic ring)

~1290 P=O stretch (phosphoryl)

~1180 P-O-C stretch (aryl)

~950 O-P-O stretch

Interpretation: The strong absorption around 1290 cm⁻¹ is a key diagnostic peak for the

phosphoryl (P=O) group. The bands in the 1180-950 cm⁻¹ region are characteristic of the P-

O-C linkages.[7] The absorptions above 3000 cm⁻¹ and around 2920 cm⁻¹ correspond to the
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aromatic and methyl C-H stretching vibrations, respectively. The aromatic C=C stretching

vibrations are observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
Expertise & Experience: Molecular Weight and
Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and structural features of a molecule by analyzing its fragmentation pattern

upon ionization. Gas chromatography-mass spectrometry (GC-MS) is a common method for

the analysis of semi-volatile compounds like triaryl phosphates.[8] Electron ionization (EI) is a

standard ionization technique that generates a characteristic fragmentation pattern, which can

be used as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of Tri-m-tolyl phosphate (e.g., 100 µg/mL) in

a suitable solvent such as ethyl acetate.

GC Conditions:

Injector: Splitless mode at 280 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan mode from m/z 50 to 500.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

[M]⁺˙
m/z 368

[M - C₇H₇O]⁺
m/z 261

- C₇H₇O•

[M - C₇H₇]⁺˙
m/z 277

- C₇H₇•

[C₇H₇]⁺
m/z 91

- PO(OC₇H₇)₂

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Tri-m-tolyl phosphate in EI-MS.

Data Presentation and Interpretation
The mass spectrum of Tri-m-tolyl phosphate shows a clear molecular ion peak and several

characteristic fragment ions.

m/z Proposed Fragment

368 [M]⁺˙ (Molecular Ion)

277 [M - C₇H₇]⁺˙

261 [M - C₇H₇O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Interpretation: The molecular ion peak at m/z 368 confirms the molecular weight of Tri-m-
tolyl phosphate. A common fragmentation pathway for aromatic organophosphates involves

the cleavage of the P-O-C or C-C bonds.[9] The peak at m/z 91 is a very common and

abundant fragment in the mass spectra of tolyl-containing compounds, corresponding to the
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stable tropylium ion. The fragment at m/z 277 likely arises from the loss of a tolyl radical,

while the fragment at m/z 261 corresponds to the loss of a tolyloxy radical.

Summary and Conclusion
This technical guide has detailed the characteristic spectroscopic data for Tri-m-tolyl
phosphate obtained from NMR, IR, and MS analyses. The combination of these techniques

provides a robust and comprehensive characterization of the molecule. The ¹H, ¹³C, and ³¹P

NMR spectra confirm the overall structure and symmetry, the IR spectrum identifies the key

functional groups, and the mass spectrum provides the molecular weight and a characteristic

fragmentation pattern. The experimental protocols and interpretations provided herein serve as

a valuable resource for scientists and researchers working with this and related

organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for Tri-m-tolyl Phosphate: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031788#spectroscopic-data-for-tri-m-tolyl-phosphate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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